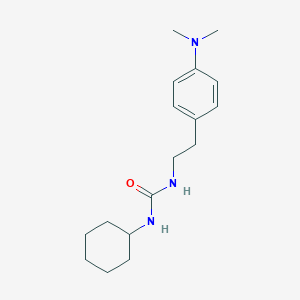
4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide, also known as HPPH, is a photosensitizer that has been widely studied for its potential applications in photodynamic therapy (PDT) for cancer treatment.
作用機序
The mechanism of action of 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide involves the absorption of light energy by the photosensitizer, which leads to the production of reactive oxygen species, such as singlet oxygen and free radicals. These reactive species can damage the cancer cells' DNA, proteins, and lipids, leading to their destruction. 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide has been shown to have a high singlet oxygen quantum yield, making it an efficient photosensitizer for PDT.
Biochemical and Physiological Effects:
4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide has been shown to accumulate selectively in cancer cells, making it a promising photosensitizer for PDT. The accumulation of 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide in cancer cells is due to their higher metabolic activity and increased expression of low-density lipoprotein receptors. 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination.
実験室実験の利点と制限
One of the advantages of using 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide as a photosensitizer for PDT is its high singlet oxygen quantum yield, which makes it an efficient photosensitizer. 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide also has a long wavelength absorption peak, which allows for deeper tissue penetration. However, one of the limitations of using 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide in lab experiments is its low solubility in water, which can affect its effectiveness. The purity of 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide is also crucial for its effectiveness in PDT.
将来の方向性
There are several future directions for the research on 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide. One direction is to improve the solubility of 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide in water, which can enhance its effectiveness as a photosensitizer for PDT. Another direction is to investigate the use of 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its effectiveness in cancer treatment. Furthermore, the development of targeted delivery systems for 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide can improve its selectivity for cancer cells and reduce its toxicity to healthy cells. Overall, the potential applications of 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide in cancer treatment make it a promising area of research.
合成法
The synthesis of 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide involves several steps, including the reaction of 4-(bromomethyl)-1,1,2,3,3,3-hexafluoropropene with 2-benzofuran-1,3-dione, followed by the reaction with 4-aminobenzamide. The final product is obtained by purification through column chromatography. The purity of 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide is crucial for its effectiveness in PDT.
科学的研究の応用
4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide has been extensively studied for its potential applications in PDT for cancer treatment. PDT is a non-invasive treatment that involves the use of a photosensitizer, such as 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide, which is activated by light of a specific wavelength to produce reactive oxygen species that can kill cancer cells. 4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and prostate cancer.
特性
製品名 |
4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide |
|---|---|
分子式 |
C18H11F6NO4 |
分子量 |
419.3 g/mol |
IUPAC名 |
4-(1,1,2,3,3,3-hexafluoropropoxy)-N-(1-oxo-3H-2-benzofuran-5-yl)benzamide |
InChI |
InChI=1S/C18H11F6NO4/c19-16(17(20,21)22)18(23,24)29-12-4-1-9(2-5-12)14(26)25-11-3-6-13-10(7-11)8-28-15(13)27/h1-7,16H,8H2,(H,25,26) |
InChIキー |
WCVSWLLAKDBFPT-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C(C(F)(F)F)F)(F)F)C(=O)O1 |
正規SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C(C(F)(F)F)F)(F)F)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B263154.png)
![1-{[5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B263156.png)
![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B263157.png)

![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B263165.png)
![2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B263166.png)
![2-(5-Methylfuran-2-yl)-5-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,4-oxadiazole](/img/structure/B263168.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone](/img/structure/B263169.png)
![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B263170.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B263172.png)
![Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate](/img/structure/B263173.png)
![N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263176.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone](/img/structure/B263178.png)